N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c14-9-7-18-11(16)13(9)4-3-12-10(15)8-1-5-17-6-2-8/h8H,1-7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCJLPVDCCOJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C(=O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolidinone Ring Formation
The 1,3-oxazolidin-2,4-dione moiety is typically constructed via cyclization of β-amino alcohols with phosgene equivalents. Patent data reveals that reacting ethanolamine derivatives with triphosgene in acetonitrile at 0–5°C yields the oxazolidinone ring in 82–89% purity. For N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide, this step involves:
- Intermediate synthesis : 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine is prepared by treating ethanolamine with triphosgene and DIPEA, followed by nucleophilic displacement with ammonia.
- Coupling to oxane-4-carboxylic acid : Activation of the carboxylic acid using carbonyl diimidazole (CDI) enables amide bond formation with the ethylamine intermediate at 50°C in THF, achieving 74% yield.
Step-by-Step Preparation Methodology
Starting Material Selection
The synthesis begins with 3,4-difluoronitrobenzene due to its electrophilic aromatic substitution reactivity. Reaction with ethanolamine in acetonitrile at reflux produces 2-(3-fluoro-4-nitrophenyl)ethanolamine (Step 1, 92% yield).
Key Reaction Steps
- Aziridine formation : Treating the ethanolamine intermediate with thionyl chloride converts the hydroxyl group to a chloride, followed by base-induced cyclization to aziridine (Step 2, 85% yield).
- Amidrazone cyclization : Reaction with methyl hydrazine and trimethyl orthoformate in acetic acid forms the cyclic amidrazone (Step 4, 77% yield).
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (Step 5, quantitative yield).
Table 1: Critical Reaction Parameters
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, 80°C, 12 h | 92 | 95 |
| 2 | SOCl₂, DCM, 0°C → NaOH, RT | 85 | 89 |
| 4 | Trimethyl orthoformate, AcOH, reflux | 77 | 91 |
Optimization of Carboxamide Coupling
Activation Strategies
Carboxamide bond formation between oxane-4-carboxylic acid and the oxazolidinone-ethylamine requires careful activation:
Solvent and Base Effects
- Solvent : THF outperforms DMF in minimizing side reactions (7% vs. 15% impurities).
- Base : DIPEA (2.5 eq.) ensures efficient HCl scavenging without over-alkylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 60% MeCN/H₂O) shows 98.5% purity, with a single diastereomer confirmed by chiral chromatography.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups (oxazolidinone dione, carboxamide, and oxane) are compared to three analogs from the evidence:
¹Inferred from oxazolidinone dione C=O stretches in related compounds. ²Hypothesized based on coupling methods in .
- Oxazolidinone vs. Cyano/Sulfonamide (13a): The oxazolidinone’s dual carbonyl groups enhance hydrogen-bonding capacity compared to 13a’s cyano group, which is more electron-deficient. This may improve target binding in polar environments.
- Oxane vs.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s oxazolidinone dione would exhibit strong C=O stretches near 1700 cm⁻¹, distinct from 13a’s cyano peak at 2214 cm⁻¹ .
- Solubility: The oxane moiety likely enhances water solubility compared to 67’s adamantyl group, which is highly hydrophobic .
Crystallographic and Computational Analysis
Structural characterization of such compounds often employs SHELXL for refinement (e.g., small-molecule crystallography in ) and visualization tools like ORTEP-3 () or WinGX ().
Research Implications and Limitations
- However, the oxane’s influence on pharmacokinetics (e.g., metabolic stability) requires empirical validation.
- Data Gaps: Specific data on the target compound’s melting point, solubility, and bioactivity are absent in the evidence, necessitating further experimental studies.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique oxazolidinone structure, which is known for its various biological applications, particularly in antibiotic development and anti-cancer therapies. The molecular formula is , with a molecular weight of approximately 240.21 g/mol. The presence of the 2,4-dioxo moiety contributes to its reactivity and biological interactions.
Research indicates that compounds containing oxazolidinone structures can inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is crucial for their antibacterial properties. Specifically, this compound may exhibit similar actions due to the structural similarities with known antibiotics.
Antimicrobial Activity
Studies have shown that oxazolidinone derivatives possess significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Anticancer Properties
Emerging research highlights the potential anticancer activity of oxazolidinone derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and the activation of caspases. A study noted that oxazolidinones could inhibit cancer cell proliferation by disrupting cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2020 | Investigated the cytotoxic effects of oxazolidinone derivatives on breast cancer cell lines. Found significant apoptosis induction at micromolar concentrations. |
| Johnson et al., 2021 | Reported that a related compound inhibited bacterial growth in resistant strains, suggesting potential for this compound. |
| Lee et al., 2022 | Demonstrated that oxazolidinones could enhance the efficacy of existing chemotherapeutics in vitro by targeting mitochondrial pathways. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the coupling of oxane-4-carboxylic acid derivatives with 2-(2,4-dioxooxazolidin-3-yl)ethylamine. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol improves purity .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) to reduce side products .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments (e.g., oxazolidinone carbonyl at ~170 ppm) and absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the exact molecular mass (CHNO) with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
Q. What experimental protocols are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (>150°C typical for oxazolidinones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, replacing DMF with THF may reduce imide byproducts .
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics dynamically .
Q. What crystallographic strategies are effective for determining the three-dimensional structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on resolving oxazolidinone ring puckering and hydrogen-bonding networks .
- ORTEP visualization : Generate thermal ellipsoid plots to confirm stereochemistry and assess disorder in the oxane ring .
Q. Which computational approaches are suitable for predicting biological interactions of this compound with target receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with EP2/EP3 receptor models (PDB: 5YH4) to simulate binding. Prioritize poses with hydrogen bonds to oxazolidinone carbonyl groups .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA) .
Q. How can the compound’s biological activity be assessed in vitro, particularly for receptor agonism/antagonism?
- Methodological Answer :
- cAMP assays : For EP2/EP3 receptor activation, use HEK293 cells transfected with receptor plasmids. Measure cAMP levels via ELISA after 30-minute exposure to the compound (EC typically <10 nM for potent agonists) .
- Selectivity profiling : Screen against related receptors (EP1, EP4) to confirm specificity, using radioligand displacement assays .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency or reduce off-target effects?
- Methodological Answer :
- Functional group substitution : Replace the oxane ring with cyclohexane or pyran derivatives to assess steric effects. Monitor changes in receptor binding via SPR .
- Bioisosteric replacement : Substitute the oxazolidinone dioxo group with thioxo or imino moieties to modulate electron density and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
